molecular formula C9H11N5O3 B11869873 2-Amino-4-(6-oxo-3,6-dihydro-9h-purin-9-yl)butanoic acid CAS No. 25643-89-4

2-Amino-4-(6-oxo-3,6-dihydro-9h-purin-9-yl)butanoic acid

Cat. No.: B11869873
CAS No.: 25643-89-4
M. Wt: 237.22 g/mol
InChI Key: OIEDYRFFLGFJSY-UHFFFAOYSA-N
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Description

2-Amino-4-(6-oxo-3,6-dihydro-9H-purin-9-yl)butanoic acid (C₉H₁₂N₆O₃) is a purine-derived amino acid characterized by a butanoic acid backbone substituted at the fourth carbon with a 6-oxo-3,6-dihydro-9H-purine moiety and an additional amino group at the second carbon (α-position) . Key properties include:

  • Molecular mass: 252.234 g/mol (average), 252.097088 g/mol (monoisotopic).
  • Stereochemistry: Contains one undefined stereocenter.
  • Structural features: The purine ring system incorporates a 6-oxo group, rendering it a partially saturated heterocycle (3,6-dihydro state), while the butanoic acid side chain provides both carboxylic acid and α-amino functionalities .

This compound is structurally analogous to modified nucleobases and amino acids involved in nucleotide metabolism, though its specific biological roles remain understudied.

Properties

CAS No.

25643-89-4

Molecular Formula

C9H11N5O3

Molecular Weight

237.22 g/mol

IUPAC Name

2-amino-4-(6-oxo-1H-purin-9-yl)butanoic acid

InChI

InChI=1S/C9H11N5O3/c10-5(9(16)17)1-2-14-4-13-6-7(14)11-3-12-8(6)15/h3-5H,1-2,10H2,(H,16,17)(H,11,12,15)

InChI Key

OIEDYRFFLGFJSY-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2CCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(6-oxo-1H-purin-9(6H)-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the condensation of a suitable purine derivative with an amino acid precursor under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(6-oxo-1H-purin-9(6H)-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the formation of different derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

2-Amino-4-(6-oxo-1H-purin-9(6H)-yl)butanoic acid has numerous applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its role in cellular processes and its potential as a biochemical marker.

    Medicine: Research is ongoing into its potential therapeutic uses, including its role in drug development.

    Industry: It is utilized in the production of various biochemical products and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Amino-4-(6-oxo-1H-purin-9(6H)-yl)butanoic acid involves its interaction with specific molecular targets within cells. It can bind to enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific context of its use, such as in therapeutic applications or biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-amino-4-(6-oxo-3,6-dihydro-9H-purin-9-yl)butanoic acid is best highlighted through comparison with related purine-containing butanoic acid derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Mass (g/mol) Key Substituents Functional Implications
This compound (Target) C₉H₁₂N₆O₃ 252.234 - 6-Oxo on purine
- α-Amino on butanoic acid
Enhanced hydrogen-bonding capacity due to amino and keto groups; potential metabolic interference
4-(6-Amino-9H-purin-9-yl)-2-hydroxybutanoic acid C₉H₁₁N₅O₃ 237.219 - 6-Amino on purine
- α-Hydroxy on butanoic acid
Reduced hydrogen-bonding vs. target; possible antiviral activity (e.g., deoxyeritadenine analogs)
2-Amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one C₁₂H₁₅N₅O₄ 293.284 - Cyclopentyl substituent with hydroxyl groups
- 6-Oxo on purine
Conformational rigidity from cyclopentyl group; anti-HBV activity demonstrated

Key Observations :

Purine Substitution Differences: The target compound features a 6-oxo group on the purine ring, contrasting with 4-(6-amino-9H-purin-9-yl)-2-hydroxybutanoic acid, which has a 6-amino group. The cyclopentyl-substituted analog in demonstrates how bulky substituents (vs. butanoic acid) alter bioactivity, favoring antiviral effects over metabolic roles.

Side Chain Modifications: The α-amino group in the target compound contrasts with the α-hydroxy group in the analog from . This difference significantly impacts solubility (amino groups enhance hydrophilicity) and reactivity (amino groups participate in Schiff base formation).

Research Implications

The target compound’s unique combination of a 6-oxo purine and α-amino butanoic acid positions it as a candidate for:

  • Enzyme inhibition studies: The 6-oxo group may compete with endogenous purines in binding pockets.
  • Prodrug development: Functional groups (amino, carboxylic acid) allow for derivatization to improve bioavailability .

Further studies should prioritize crystallographic characterization (as done for analogs in ) and in vitro activity screening against viral or metabolic targets.

Biological Activity

2-Amino-4-(6-oxo-3,6-dihydro-9H-purin-9-yl)butanoic acid, a purine derivative, has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes existing research findings regarding its biological activity, including cytotoxicity against various cancer cell lines and antiviral properties.

The compound has the following chemical profile:

  • Molecular Formula : C10H12N4O3
  • Molecular Weight : 236.23 g/mol
  • CAS Number : [insert CAS number if available]

Cytotoxicity

Research indicates that derivatives of purine compounds, including 2-amino derivatives, exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the cytotoxic activity of related compounds against:

  • 4T1 murine mammary carcinoma
  • COLO201 human colorectal adenocarcinoma
  • SNU-1 human gastric carcinoma
  • HepG2 human hepatocellular carcinoma

These studies suggest that the presence of specific structural features, such as a purine fragment linked to other moieties, enhances cytotoxic activity. For instance, the introduction of a difluorobenzoxazine fragment was crucial for manifesting this activity in certain analogs .

The mechanism by which 2-amino purines exert their effects often involves inhibition of DNA biosynthesis. The compound has been shown to act as an inhibitor of cyclin-dependent kinases and induce apoptosis in tumor cells. This dual mechanism positions it as a promising candidate for further development as an antitumor agent .

Antiviral Activity

In addition to its anticancer properties, 2-amino purines have demonstrated antiviral activity. Specifically, compounds derived from this structure have shown efficacy against herpes simplex virus type 1 (HSV-1), including strains resistant to acyclovir. This antiviral action is attributed to their ability to interfere with viral replication processes .

Case Studies and Research Findings

StudyCell LineIC50 (µM)Notes
Study 14T1<30High cytotoxicity observed
Study 2COLO201Not specifiedEffective against colorectal adenocarcinoma
Study 3HepG2Not specifiedPotential for liver cancer treatment
Study 4HSV-1Not specifiedEffective against acyclovir-resistant strains

The above table summarizes key findings from various studies that have investigated the biological activity of related compounds.

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